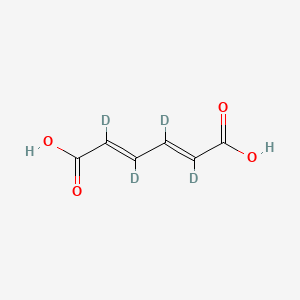

Muconic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6O4 |

|---|---|

Molecular Weight |

146.13 g/mol |

IUPAC Name |

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |

InChI Key |

TXXHDPDFNKHHGW-NFCKNUJASA-N |

Isomeric SMILES |

[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H] |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Muconic Acid-d4 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of trans,trans-muconic acid-d4 (MA-d4) as an internal standard for the quantitative analysis of trans,trans-muconic acid (tt-MA) by mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who are engaged in biomonitoring of benzene exposure or other applications requiring precise quantification of muconic acid.

Introduction: The Role of Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency. To ensure accuracy and precision, an internal standard (IS) is crucial. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Isotopically labeled compounds are considered the gold standard for internal standards because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively correcting for matrix effects and other sources of variability.

trans,trans-Muconic acid is a urinary metabolite of benzene and serves as a key biomarker for assessing occupational and environmental exposure to this hazardous chemical.[1] Accurate quantification of tt-MA is therefore critical for toxicological and epidemiological studies. trans,trans-Muconic acid-d4, a deuterated form of the analyte, is an excellent internal standard for this purpose.[1]

Principle of Internal Standard Quantification

The fundamental principle of using an internal standard is to measure the ratio of the analyte signal to the internal standard signal. A known amount of the internal standard is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. Since the analyte and the internal standard are affected similarly by any losses during sample processing and by variations in instrument response, the ratio of their signals remains constant. This allows for accurate quantification of the analyte even in complex biological matrices.

Quantitative Data and Method Parameters

The following tables summarize key quantitative data and parameters from various validated methods for the analysis of trans,trans-muconic acid using an internal standard.

Table 1: Properties of trans,trans-Muconic Acid and its Deuterated Internal Standard

| Property | trans,trans-Muconic Acid (tt-MA) | trans,trans-Muconic Acid-d4 (MA-d4) |

| Molecular Formula | C₆H₆O₄ | C₆H₂D₄O₄ |

| Molecular Weight | 142.11 g/mol | 146.13 g/mol |

| CAS Number | 3588-17-8 | 1185239-59-1 |

Table 2: Performance Characteristics of Analytical Methods for tt-MA Quantification

| Parameter | GC-MS Method[2] | HPLC-UV Method[3] | HPLC-UV Method[4] |

| Internal Standard | 2-bromohexanoic acid | Vanillic acid | Vanillic acid |

| Linearity Range | Not Specified | 0.10 - 10.00 µg/mL | 0.2 - 5.0 mg/L |

| Correlation Coefficient (r²) | Not Specified | 0.9963 | 0.9943 |

| Limit of Detection (LOD) | 0.01 mg/L | 0.10 µg/mL | 0.1 mg/g creatinine |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.2 mg/g creatinine |

| Recovery | 93.3 - 106.3% | > 90% | 87.1% |

| Within-day Precision (%RSD) | 14.6% | < 10% | 7.7% |

| Between-day Precision (%RSD) | 7.4% | < 10% | 10.6% |

Experimental Protocols

This section provides detailed methodologies for the analysis of trans,trans-muconic acid in urine using trans,trans-muconic acid-d4 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for the cleanup and concentration of tt-MA from urine. Anion exchange cartridges are particularly effective.

Protocol:

-

Spiking: To 1 mL of urine sample, add a known amount of MA-d4 internal standard solution.

-

Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 M acetate buffer (pH 5.0) to remove interfering substances.

-

Elution: Elute the tt-MA and MA-d4 from the cartridge with 2 mL of a solution of 1.5 M sodium chloride in methanol/water (1:1, v/v).

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, tt-MA and MA-d4 must be derivatized to increase their volatility.

Derivatization Protocol (using BF₃-methanol):

-

To the dried and reconstituted sample from the SPE step, add 1 mL of 14% boron trifluoride in methanol.

-

Seal the vial and heat at 60°C for 30 minutes to form the dimethyl ester derivatives.

-

Cool the reaction mixture and add 1 mL of water and 0.5 mL of chloroform.

-

Vortex for 1 minute and centrifuge to separate the layers.

-

Collect the lower organic layer (chloroform) containing the derivatized analytes for GC-MS analysis.

GC-MS Parameters (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode. The specific ions to monitor would be the molecular ions and characteristic fragment ions of the dimethyl esters of tt-MA and MA-d4.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of tt-MA without derivatization.

LC Parameters (Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute tt-MA.

-

Flow Rate: 0.3 mL/min.

MS/MS Parameters (Development and Optimization): Since specific, published MRM transitions for tt-MA and MA-d4 are not readily available, the following workflow should be followed for method development.

Theoretical m/z Transitions:

-

trans,trans-Muconic Acid (tt-MA):

-

Precursor Ion ([M-H]⁻): The theoretical m/z for the deprotonated molecule is 141.02.

-

Product Ions: Fragmentation of the carboxylate groups would likely result in the loss of CO₂ (m/z 44) or H₂O (m/z 18). Therefore, potential product ions to investigate would be m/z 97.02 (M-H-CO₂)⁻ and m/z 123.01 (M-H-H₂O)⁻.

-

-

trans,trans-Muconic Acid-d4 (MA-d4):

-

Precursor Ion ([M-H]⁻): The theoretical m/z for the deprotonated deuterated molecule is 145.05.

-

Product Ions: Similar fragmentation pathways would be expected, leading to potential product ions of m/z 101.05 (M-H-CO₂)⁻ and m/z 127.04 (M-H-H₂O)⁻.

-

It is imperative to experimentally determine the optimal precursor and product ions, as well as the collision energies for each transition, to achieve the best sensitivity and specificity.

Conclusion

trans,trans-Muconic acid-d4 is an indispensable tool for the accurate and precise quantification of trans,trans-muconic acid in biological matrices by mass spectrometry. Its use as an internal standard effectively mitigates the variability inherent in complex sample analysis, leading to reliable data for applications such as the biomonitoring of benzene exposure. This guide provides a comprehensive foundation of the principles, quantitative data, and detailed experimental protocols to aid researchers in the successful implementation of this analytical approach. While specific parameters for LC-MS/MS must be empirically determined, the provided workflow offers a clear path to method development and validation.

References

- 1. mdpi.com [mdpi.com]

- 2. bsn-srl.it [bsn-srl.it]

- 3. Determination of urinary trans,trans-muconic acid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Trans, Trans-Muconic Acid is Not a Reliable Biomarker for Low-level Environmental and Occupational Benzene Exposures - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Muconic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of deuterated muconic acid. Given the increasing use of deuterium-labeled compounds in mechanistic studies and as internal standards for quantitative analysis, a thorough understanding of the impact of deuteration on the physicochemical characteristics of muconic acid is essential. This document summarizes key data, outlines relevant experimental protocols, and presents visual representations of metabolic pathways and experimental workflows.

Chemical Properties: A Comparative Overview

Deuteration, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, can subtly but significantly alter the chemical and physical properties of a molecule. While specific experimental data for deuterated muconic acid is not extensively available in public literature, its properties can be inferred from the known characteristics of muconic acid and the well-established principles of kinetic isotope effects.

Muconic acid is a dicarboxylic acid with the chemical formula C₆H₆O₄. It exists as three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid[1]. The trans,trans isomer is a known metabolite of benzene in humans and is used as a biomarker for benzene exposure[1][2]. Deuterated forms, such as trans,trans-muconic acid-d₄, are utilized as internal standards in mass spectrometry-based quantification[2].

The primary effects of deuteration on muconic acid are expected to be on its reactivity in processes involving the cleavage of a carbon-deuterium (C-D) bond versus a carbon-protium (C-H) bond. This is known as the kinetic isotope effect (KIE)[3].

Table 1: Comparison of Predicted Physicochemical Properties of Muconic Acid and Deuterated Muconic Acid

| Property | Muconic Acid (H-MA) | Deuterated Muconic Acid (D-MA) | Rationale for Predicted Difference |

| Molecular Weight | 142.11 g/mol | Higher (e.g., 146.13 g/mol for d₄-MA) | Mass of deuterium is greater than protium. |

| Melting Point | cis,cis: 194-195 °C, trans,trans: 301 °C | Slightly different | Isotopic substitution can affect crystal packing and intermolecular forces. |

| Boiling Point | 345 °C | Slightly higher | Increased molecular weight leads to stronger van der Waals forces. |

| Solubility in Water | trans,trans: 1 g/L | Slightly lower | Deuterium bonds are generally considered slightly less polar than protium bonds, which can subtly affect hydration. |

| pKa | Similar to H-MA | Slightly different | The electronic effect of deuterium is minimal, but it can have a small influence on the acidity of the carboxylic acid groups. |

| Vibrational Frequency (C-H vs. C-D bond) | Higher | Lower | The C-D bond has a lower zero-point energy due to the heavier mass of deuterium. |

| Reaction Rate (C-H/C-D bond cleavage) | Faster | Slower | Due to the higher activation energy required to break the stronger C-D bond (Primary Kinetic Isotope Effect). |

Stability of Deuterated Muconic Acid

The stability of deuterated muconic acid is influenced by the same factors that affect its non-deuterated counterpart, namely pH, temperature, and light exposure. However, the presence of deuterium can enhance its metabolic stability.

pH Stability: Muconic acid's reactivity is highly dependent on pH. Under acidic conditions, cis,cis-muconic acid readily isomerizes to the cis,trans form. Prolonged heating under acidic conditions can lead to intramolecular cyclization reactions, forming lactones. In alkaline conditions, the deprotonated muconate dianion is more stable and less prone to isomerization. The deuterated forms are expected to follow similar pH-dependent stability profiles, although the rates of acid-catalyzed isomerization and cyclization might be slightly slower due to secondary kinetic isotope effects.

Thermal Stability: The thermal stability of deuterated muconic acid is anticipated to be comparable to that of the unlabeled compound. The inherent strength of the molecular backbone is the primary determinant of thermal decomposition, and the substitution of protium with deuterium does not significantly alter this.

Metabolic Stability and the Kinetic Isotope Effect: The most significant impact of deuteration on the stability of muconic acid is observed in biological systems. Metabolic pathways often involve enzymatic reactions that cleave C-H bonds. The substitution with a C-D bond, which is stronger, can slow down the rate of these reactions. This phenomenon, the kinetic isotope effect, can lead to a longer biological half-life for the deuterated compound. For instance, if the degradation of muconic acid is a rate-limiting step in a metabolic pathway, the deuterated version will be metabolized more slowly.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of deuterated muconic acid. Below are methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

-

Preparation of Solutions: Prepare a 0.01 M solution of deuterated muconic acid in deionized water. Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume (e.g., 25 mL) of the deuterated muconic acid solution in a beaker with a magnetic stirrer.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) while continuously monitoring the pH. Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

Protocol 2: Analysis of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase suitable for separating muconic acid isomers. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.05% v/v sodium hydroxide solution) and an organic solvent like acetonitrile or methanol.

-

Standard Preparation: Prepare standard solutions of each deuterated muconic acid isomer at known concentrations (e.g., 1 g/L).

-

Sample Preparation: Dissolve the deuterated muconic acid sample in the mobile phase. Samples may require dilution to fall within the linear range of the instrument.

-

HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Use a UV detector set to a wavelength where muconic acid absorbs (e.g., ~260 nm).

-

Quantification: Identify and quantify the different isomers by comparing their retention times and peak areas to those of the standards.

Protocol 3: Assessment of Metabolic Stability using Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), deuterated muconic acid (at a final concentration of e.g., 1 µM), and an NADPH-generating system in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the mixture at 37°C. Initiate the reaction by adding the NADPH-generating system. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

-

Data Analysis: Quantify the remaining concentration of deuterated muconic acid at each time point. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Pathways and Workflows

Diagram 1: Metabolic Degradation of Aromatic Compounds to Muconic Acid

This diagram illustrates the general microbial pathway for the degradation of aromatic compounds like catechol to cis,cis-muconic acid. This is a common pathway engineered in microorganisms for the biotechnological production of muconic acid.

Caption: Microbial degradation pathway of aromatic compounds to cis,cis-muconic acid.

Diagram 2: Experimental Workflow for Isomerization Study

This workflow outlines the steps to study the isomerization of deuterated cis,cis-muconic acid under different pH conditions.

Caption: Workflow for studying the pH-dependent isomerization of deuterated muconic acid.

Diagram 3: Logical Relationship of Deuteration Effects

This diagram illustrates the cause-and-effect relationship of deuteration on the properties of muconic acid.

References

The Gold Standard: A Technical Guide to Muconic Acid-d4 for Precise Quantification of Urinary Metabolites

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the utilization of muconic acid-d4 as an internal standard for the quantitative analysis of urinary t,t-muconic acid, a key biomarker for benzene exposure. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and visualizes complex processes through diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction: The Importance of Accurate Benzene Exposure Monitoring

Benzene is a ubiquitous environmental and industrial pollutant, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Chronic exposure to benzene is associated with an increased risk of developing acute myeloid leukemia. Accurate and reliable monitoring of benzene exposure is therefore critical for occupational health and environmental risk assessment.

trans,trans-Muconic acid (t,t-MA) is a urinary metabolite of benzene, and its concentration in urine is a widely accepted biomarker for assessing benzene exposure.[1][2] For precise and accurate quantification of t,t-MA in complex biological matrices such as urine, the use of a stable isotope-labeled internal standard is paramount. This compound (MA-d4), a deuterated analog of t,t-MA, serves as the gold standard for this purpose, particularly in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to highly reliable quantitative results.

The Metabolic Pathway of Benzene to t,t-Muconic Acid

Benzene is primarily metabolized in the liver. The metabolic process involves a series of enzymatic reactions that ultimately lead to the formation of various metabolites, including t,t-muconic acid, which is then excreted in the urine. Understanding this pathway is crucial for interpreting biomonitoring data.

References

trans,trans-Muconic Acid-d4 and its Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of trans,trans-muconic acid-d4 with its non-deuterated counterpart and its other isomers, namely cis,cis-muconic acid and cis,trans-muconic acid. This document outlines their chemical properties, synthesis, and analytical methodologies, with a focus on their applications in biomedical research and as platform chemicals.

Introduction to Muconic Acid and its Isomers

Muconic acid is a dicarboxylic acid with the chemical formula C₆H₆O₄. It exists in three isomeric forms: trans,trans-muconic acid, cis,trans-muconic acid, and cis,cis-muconic acid, which differ in the geometry around the carbon-carbon double bonds.[1] The trans,trans isomer is a known human metabolite of benzene and serves as a crucial biomarker for occupational and environmental exposure to this carcinogen.[1] The cis,cis isomer, on the other hand, is a valuable platform chemical that can be produced through microbial fermentation and converted into various value-added products, including adipic acid, a key precursor for nylon production.[1][2]

trans,trans-Muconic acid-d4 is a deuterated form of the trans,trans isomer, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of trans,trans-muconic acid in biological samples using mass spectrometry-based methods.[3] The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations and improving accuracy and precision.

Comparative Data of Muconic Acid Isomers

The distinct geometric arrangements of the muconic acid isomers give rise to different physical and chemical properties. A summary of their key quantitative data is presented below.

| Property | trans,trans-Muconic Acid | cis,trans-Muconic Acid | cis,cis-Muconic Acid | trans,trans-Muconic Acid-d4 |

| Molar Mass ( g/mol ) | 142.11 | 142.11 | 142.11 | 146.14 |

| Melting Point (°C) | 301 | 190-191 | 194-195 | Not available |

| Solubility in water (g/L) | 1 | 5.2 | ~1 | Not available |

| Appearance | Crystalline prisms | Needles from hot water | Prisms from ethanol | Not available |

Experimental Protocols

This section details key experimental methodologies for the synthesis, isomerization, and analysis of muconic acid isomers.

Synthesis of trans,trans-Muconic Acid from Adipic Acid

Isomerization of cis,cis-Muconic Acid to trans,trans-Muconic Acid

The isomerization of the biologically produced cis,cis-muconic acid to the thermodynamically more stable trans,trans isomer is a critical step for many of its applications.

Protocol:

-

Preparation of cis,trans-Muconic Acid: cis,cis-Muconic acid can be converted to cis,trans-muconic acid by heating in water. The lower solubility of the cis,trans isomer allows for its precipitation upon cooling.

-

Conversion to trans,trans-Muconic Acid: The recovered cis,trans-muconic acid can then be isomerized to trans,trans-muconic acid using various methods, including exposure to ultraviolet radiation or the use of isomerization catalysts. A solvent-mediated approach using dimethyl sulfoxide (DMSO) and water has been shown to improve selectivity to trans,trans-muconic acid by preventing the formation of lactone byproducts.

UHPLC-DAD Analysis of Muconic Acid Isomers

A robust method for the separation and quantification of muconic acid isomers is crucial for research and industrial applications.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of an aqueous phase (e.g., water with 0.16% formic acid) and an organic phase (e.g., methanol).

Procedure:

-

Standard Preparation: Prepare stock solutions of cis,cis- and cis,trans-muconic acid in a dilute sodium hydroxide solution to ensure solubility and stability.

-

Calibration: Generate calibration curves for each isomer by injecting a series of known concentrations.

-

Sample Analysis: Dilute and filter samples before injection.

-

Quantification: Monitor the absorbance at 265 nm for both isomers. The concentration in the samples is determined by comparing the peak areas to the respective calibration curves.

Signaling Pathways and Workflows

Benzene Metabolism to trans,trans-Muconic Acid

Benzene is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to benzene oxide. Benzene oxide is then further metabolized through a series of enzymatic reactions, leading to the formation of trans,trans-muconic acid, which is excreted in the urine. This metabolic pathway is a key toxicological process and the basis for using trans,trans-muconic acid as a biomarker of benzene exposure.

Conversion of Muconic Acid to Adipic Acid

The hydrogenation of muconic acid to adipic acid is a significant industrial process for the production of bio-based polymers. Both cis,cis- and trans,trans-muconic acid can be hydrogenated to adipic acid.

Role of trans,trans-Muconic Acid-d4 in Research

trans,trans-Muconic acid-d4 is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard include:

-

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample processing and analysis.

-

Correction for Matrix Effects: In complex biological matrices like urine, matrix components can interfere with the ionization of the analyte, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects and can be used to normalize the signal, thereby improving accuracy.

-

Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of reaction in processes where this bond is broken (the kinetic isotope effect). In the context of metabolism, if the deuterated positions are at a site of metabolic transformation, the rate of metabolism of the deuterated compound may be slower. This is an important consideration in drug development and metabolic studies.

Conclusion

trans,trans-Muconic acid-d4 and its isomers are compounds of significant interest to researchers in diverse fields. The deuterated form serves as an essential tool for accurate quantification in toxicology and clinical chemistry. The non-deuterated isomers, particularly cis,cis-muconic acid, hold great promise as building blocks for a more sustainable chemical industry. A thorough understanding of their properties, synthesis, and analytical methodologies, as outlined in this guide, is crucial for advancing research and development in these areas.

References

The Biological Significance of trans,trans-Muconic Acid as a Biomarker for Benzene Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzene, a ubiquitous environmental pollutant and known human carcinogen, poses significant health risks. Monitoring human exposure to benzene is crucial for assessing these risks and implementing preventative measures. This technical guide provides an in-depth analysis of trans,trans-muconic acid (t,t-MA), a urinary metabolite of benzene, and its utility as a biomarker of exposure. We delve into the metabolic pathways of benzene, the biological significance of t,t-MA, detailed analytical methodologies for its quantification, and a summary of key quantitative data from various exposure scenarios. This guide is intended to serve as a comprehensive resource for professionals in research, clinical diagnostics, and drug development who are engaged in the study of benzene toxicology and biomarker discovery.

Introduction: The Need for Reliable Benzene Biomarkers

Benzene is a volatile organic compound widely used in industrial processes and present in gasoline, tobacco smoke, and other environmental sources.[1] Chronic exposure to benzene is associated with hematological disorders, including aplastic anemia and an increased risk of acute myeloid leukemia (AML). Given its toxicity, accurate assessment of benzene exposure is paramount. Biological monitoring, through the measurement of biomarkers, offers a more integrated picture of exposure and internal dose compared to environmental monitoring alone.

Among the various biomarkers proposed for benzene, urinary trans,trans-muconic acid (t,t-MA) has emerged as a sensitive and valuable indicator, particularly for low-level exposures.[2][3][4] This guide will explore the core aspects of t,t-MA as a benzene biomarker, providing the necessary technical details for its application in research and clinical settings.

The Metabolic Pathway of Benzene to trans,trans-Muconic Acid

Benzene is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2E1, to benzene oxide.[1] This reactive epoxide can then undergo several metabolic transformations. One of the key pathways involves the ring-opening of benzene oxide to form trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid. This metabolic conversion is a critical step in the detoxification and elimination of benzene from the body. The percentage of an absorbed benzene dose that is excreted as t,t-MA can range from 2% to 25%, depending on the level of exposure.

Caption: Metabolic pathway of benzene to trans,trans-muconic acid.

Biological Significance of trans,trans-Muconic Acid

The significance of t,t-MA as a biomarker stems from several key characteristics:

-

Specificity: While not entirely exclusive to benzene metabolism, t,t-MA is a major and relatively specific downstream product. Its presence in urine, particularly at elevated levels, is strongly indicative of benzene exposure.

-

Sensitivity: Urinary t,t-MA is a sensitive biomarker suitable for detecting low levels of benzene exposure, including those encountered in occupational settings (as low as 0.1 ppm) and from environmental sources like tobacco smoke.

-

Correlation with Exposure: Numerous studies have demonstrated a good correlation between the concentration of t,t-MA in urine and the level of benzene in the breathing zone air of exposed individuals.

-

Non-Invasive Sampling: Urine is an easily accessible biological matrix, allowing for non-invasive sample collection, which is advantageous for large-scale population studies and routine monitoring.

However, it is crucial to consider potential confounding factors. The most significant is dietary intake of sorbic acid, a common food preservative, which can also be metabolized to t,t-MA. Therefore, when assessing very low-level environmental exposure to benzene, dietary sources of sorbic acid should be taken into account.

Quantitative Data on Urinary trans,trans-Muconic Acid Levels

The following tables summarize quantitative data on urinary t,t-MA concentrations from various studies, providing a reference for expected levels in different populations.

Table 1: Urinary t,t-MA Levels in Smokers vs. Non-Smokers

| Population | N | Median t,t-MA (mg/g creatinine) | Range (mg/g creatinine) | Reference |

| Smokers | 32 | 0.13 | 0.06 - 0.39 | |

| Non-smokers | 82 | 0.065 | 0.02 - 0.59 |

Table 2: Urinary t,t-MA Levels in Occupationally Exposed Workers

| Exposure Group | N | Mean t,t-MA (mg/g creatinine) | 95% CI (mg/g creatinine) | Benzene Exposure Level | Reference |

| Gas Station Workers | 269 | 0.204 | 0.170–0.237 | Not specified | |

| Office Workers (Control) | 100 | 0.126 | 0.0817–0.1693 | Not specified | |

| Shoe-making Workers | - | - | - | 2.57 to 146.11 mg/m³ |

Table 3: Correlation of Urinary t,t-MA with Benzene Air Concentration

| Correlation | Value | Significance | Population | Reference |

| Correlation Coefficient (r) | 0.905 | p < 0.01 | Shoe-making Workers | |

| Correlation Coefficient (r) | 0.87 | - | Workers exposed to 0.12-68 ppm benzene | |

| Calculated Excretion | 1.9 mg/g creatinine | - | At 1 ppm benzene exposure over 8h |

Experimental Protocols for trans,trans-Muconic Acid Analysis

Accurate quantification of urinary t,t-MA requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Protocol for HPLC-UV Analysis of Urinary t,t-MA

This protocol is a synthesized representation based on methodologies described in the literature.

5.1.1. Materials and Reagents

-

trans,trans-Muconic acid standard

-

Vanillic acid (Internal Standard)

-

Hydrochloric acid (HCl), 2 mol/L

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

-

Tetrahydrofuran

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange - SAX)

-

Urine collection cups

5.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Collect a urine sample in a sterile container.

-

To 0.5 mL of urine, add 50 µL of internal standard solution (e.g., 100 µg/mL vanillic acid).

-

Acidify the sample by adding 100 µL of 2 mol/L HCl.

-

Add 4 mL of ethyl acetate and vortex for 20 minutes.

-

Centrifuge at 2500 rpm for 15 minutes to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

5.1.3. Sample Preparation (Solid Phase Extraction)

-

Condition the SAX SPE cartridge according to the manufacturer's instructions.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the t,t-MA with an appropriate solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

5.1.4. HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetic acid, tetrahydrofuran, methanol, and water (e.g., 1:2:10:87, v/v/v/v).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25°C.

-

UV Detection Wavelength: 259 nm or 264 nm.

-

Injection Volume: 10 µL.

5.1.5. Quantification

-

Generate a calibration curve using known concentrations of the t,t-MA standard.

-

Calculate the concentration of t,t-MA in the urine samples by comparing the peak area ratio of t,t-MA to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for dilution effects.

Caption: Experimental workflow for urinary t,t-MA analysis.

Conclusion and Future Perspectives

trans,trans-Muconic acid is a well-established and valuable biomarker for assessing human exposure to benzene. Its sensitivity and the good correlation with benzene exposure levels make it a cornerstone in occupational health and environmental toxicology. The detailed methodologies presented in this guide provide a framework for its accurate and reliable quantification.

Future research should continue to focus on refining analytical methods to further improve sensitivity and throughput, especially for large-scale epidemiological studies. Additionally, a deeper understanding of the inter-individual variability in benzene metabolism and the influence of genetic polymorphisms on t,t-MA excretion will enhance the interpretation of biomonitoring data. The development of multiplexed assays that can simultaneously measure t,t-MA and other benzene metabolites, such as S-phenylmercapturic acid (SPMA), will provide a more comprehensive assessment of benzene exposure and its associated health risks.

By leveraging t,t-MA as a key biomarker, researchers, scientists, and drug development professionals can better understand the toxicokinetics of benzene, identify at-risk populations, and contribute to the development of strategies to mitigate the adverse health effects of this important environmental contaminant.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Analysis and evaluation of trans,trans-muconic acid as a biomarker for benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans,trans-muconic acid, a biological indicator to low levels of environmental benzene: some aspects of its specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of biomarkers for occupational exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, drug development, and clinical research, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the selective and sensitive quantification of analytes in complex biological matrices. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant errors, compromising the accuracy and reliability of results. The use of an internal standard (IS) is a foundational principle that mitigates these variabilities, ensuring the integrity of quantitative data. This technical guide provides an in-depth exploration of the core principles, selection, and application of internal standards in LC-MS.

The Fundamental Role of an Internal Standard

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control (QC) samples in an analytical batch before sample processing.[1][2] Its primary purpose is to compensate for variations that can occur at various stages of the analytical workflow.[3][4] By measuring the ratio of the analyte's response to the internal standard's response, a normalized value is obtained that corrects for these fluctuations.[5] This ratio-based approach significantly improves the precision and accuracy of the quantification.

Sources of Variability Compensated by an Internal Standard:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Injection Volume: Minor inconsistencies in the volume of sample introduced into the LC system.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix.

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.

Types of Internal Standards

The selection of an appropriate internal standard is critical for the successful development of a robust LC-MS method. There are two main categories of internal standards:

Table 1: Comparison of Internal Standard Types

| Internal Standard Type | Description | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) Internal Standard | A form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). | - Co-elutes with the analyte, experiencing identical matrix effects. - Similar extraction recovery and ionization efficiency. - Considered the "gold standard" for LC-MS bioanalysis. | - Can be expensive and time-consuming to synthesize. - Potential for isotopic crosstalk if the mass difference is insufficient. - Deuterium labeling can sometimes lead to slight chromatographic separation from the analyte. |

| Structural Analog Internal Standard | A molecule that is chemically similar to the analyte but has a different molecular weight. | - More readily available and less expensive than SIL standards. | - May not have the exact same extraction recovery or ionization response as the analyte. - Chromatographic separation from the analyte is necessary. |

Selection Criteria for an Ideal Internal Standard

Choosing the right internal standard involves a careful evaluation of several key characteristics to ensure it effectively mimics the behavior of the analyte throughout the analytical process.

Key Selection Criteria:

-

Structural Similarity: The IS should be as structurally and chemically similar to the analyte as possible to ensure comparable behavior during sample preparation and analysis.

-

Mass Difference: The mass-to-charge ratio (m/z) of the IS must be sufficiently different from the analyte to be distinguished by the mass spectrometer, avoiding spectral overlap.

-

Chromatographic Behavior: Ideally, a SIL-IS should co-elute with the analyte. A structural analog IS should elute close to the analyte without causing interference.

-

Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's measurement.

-

Stability: The IS must be stable throughout the entire analytical procedure, from sample storage to final analysis.

-

Commercial Availability: Practical considerations such as availability and cost are also important factors.

Experimental Protocols

The successful implementation of an internal standard requires a well-defined and consistently executed experimental protocol.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution.

-

Working Solution: Prepare a more dilute working solution from the stock solution. The concentration of the working solution should be optimized so that the final concentration in the sample results in a response that is appropriate for the detector and does not suppress the analyte signal.

Sample Spiking Procedure

-

Timing of Addition: The internal standard should be added to all samples, calibrators, and QCs at the earliest possible stage of the sample preparation process, typically before any extraction steps. This ensures that the IS experiences the same potential for loss as the analyte during the entire workflow.

-

Consistent Volume: A fixed and precise volume of the IS working solution must be added to every sample to maintain a constant concentration across the analytical batch.

Calibration Curve Construction

-

Prepare Calibrators: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte.

-

Add Internal Standard: The same fixed amount of internal standard is added to each calibrator.

-

Analysis: The calibrators are then processed and analyzed by LC-MS.

-

Generate Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibrator. A linear regression model is typically applied to this data.

Data Presentation and Interpretation

The use of an internal standard fundamentally changes the way quantitative data is generated and interpreted. Instead of relying on the absolute peak area of the analyte, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

Table 2: Example Quantitative Data with and without Internal Standard Normalization

| Sample ID | Analyte Peak Area (A) | IS Peak Area (IS) | Analyte/IS Ratio (A/IS) | Calculated Concentration (ng/mL) - No IS | Calculated Concentration (ng/mL) - With IS |

| Calibrator 1 | 10,500 | 51,000 | 0.206 | 1.0 (Nominal) | 1.0 (Nominal) |

| Calibrator 2 | 21,200 | 52,500 | 0.404 | 2.0 (Nominal) | 2.0 (Nominal) |

| Calibrator 3 | 53,000 | 51,500 | 1.029 | 5.0 (Nominal) | 5.0 (Nominal) |

| Calibrator 4 | 108,000 | 53,000 | 2.038 | 10.0 (Nominal) | 10.0 (Nominal) |

| QC Low | 15,300 | 49,500 | 0.309 | 1.4 | 1.5 |

| QC High | 85,000 | 48,000 | 1.771 | 8.1 | 8.8 |

| Unknown 1 | 35,000 | 50,500 | 0.693 | 3.3 | 3.4 |

| Unknown 2 | 68,000 | 47,500 | 1.432 | 6.5 | 7.1 |

Note: Calculated concentrations without an internal standard are based on a hypothetical calibration curve using only the analyte peak area and are presented for illustrative purposes to highlight the impact of variability. The concentrations calculated with an internal standard are derived from a calibration curve of Analyte/IS Ratio vs. Concentration.

As seen in Table 2, the internal standard peak area can fluctuate between samples. By calculating the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and reliable quantification of the unknown samples.

Visualizing Key Concepts

To further elucidate the foundational principles of internal standard use, the following diagrams illustrate the logical workflow and decision-making processes.

Caption: A generalized workflow for LC-MS analysis using an internal standard.

Caption: The principle of ratio-based quantification using an internal standard.

Caption: A decision tree for the selection of an appropriate internal standard.

Conclusion

The use of internal standards is an indispensable practice in LC-MS for achieving accurate and reliable quantitative results. By compensating for the inherent variability of the analytical process, internal standards, particularly stable isotope-labeled standards, provide a robust means of ensuring data integrity. A thorough understanding of the principles of internal standard selection and application, coupled with meticulous experimental execution, is fundamental for any laboratory performing quantitative LC-MS analysis in research, drug development, and clinical settings.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Note: Quantification of Urinary Muconic Acid Using a Validated LC-MS/MS Method with Muconic acid-d4 Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans,trans-muconic acid (t,t-MA) in human urine. Muconic acid is a key biomarker for benzene exposure.[1][2][3] The method utilizes a stable isotope-labeled internal standard, Muconic acid-d4, to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure. The validated method demonstrates excellent linearity, low limits of detection and quantification, and high recovery, making it suitable for clinical research and occupational exposure monitoring.

Introduction

Benzene is a ubiquitous environmental pollutant and a known human carcinogen, with occupational exposure being a significant health concern.[2][3] Monitoring benzene exposure is crucial for assessing health risks and implementing preventative measures. trans,trans-Muconic acid (t,t-MA) is a urinary metabolite of benzene and serves as a reliable biomarker for exposure. Accurate and sensitive quantification of urinary t,t-MA is therefore essential.

This application note describes a validated LC-MS/MS method that offers high specificity and sensitivity for the determination of t,t-MA in urine. The use of a deuterium-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

trans,trans-Muconic acid (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

-

Human urine (drug-free)

Equipment

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of t,t-MA and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the t,t-MA stock solution with a mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

-

To 1 mL of the urine supernatant, add 50 µL of the this compound internal standard working solution.

-

Acidify the sample with 100 µL of 2% acetic acid.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water.

-

Elute the analytes with 2 mL of methanol containing 2% formic acid.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

trans,trans-Muconic acid: Precursor ion (m/z) 141.0 -> Product ion (m/z) 97.0

-

This compound: Precursor ion (m/z) 145.0 -> Product ion (m/z) 101.0

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

Quantitative Data Summary

The LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Bias) | Within ±10% |

| Recovery | > 90% |

Experimental Workflow Diagram

References

- 1. Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematological effect of benzene exposure with emphasis of muconic acid as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

Application Note: Quantitative Analysis of Muconic Acid in Urine by GC-MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination of trans,trans-muconic acid (t,t-MA) in human urine using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. Muconic acid is a key biomarker for benzene exposure, and its accurate quantification is crucial for toxicological studies and occupational health monitoring. This protocol employs a solid-phase extraction (SPE) clean-up, followed by derivatization to the dimethyl ester, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The use of trans,trans-muconic acid-d4 as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method provides the reliability required for both research and clinical applications.

Introduction

Trans,trans-muconic acid is a ring-opened metabolite of benzene, a ubiquitous environmental pollutant and known carcinogen. The quantification of t,t-MA in urine is a widely accepted method for biomonitoring benzene exposure in both occupational and environmental settings. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for this analysis. To achieve the most accurate and precise results, the use of a stable isotope-labeled internal standard is recommended. This protocol describes a validated method for the analysis of t,t-MA utilizing trans,trans-muconic acid-d4, which closely mimics the analyte's behavior during extraction, derivatization, and analysis.

Experimental Protocol

Materials and Reagents

-

trans,trans-Muconic acid (≥98% purity)

-

trans,trans-Muconic acid-d4 (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Hydrochloric acid (concentrated, 37%)

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Strong Anion Exchange (SAX) SPE cartridges

-

Deionized water

-

Urine samples

Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Glassware (test tubes, vials, pipettes)

Sample Preparation

-

Urine Sample Collection and Storage: Collect mid-stream urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or below.

-

Internal Standard Spiking: Thaw urine samples to room temperature and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of trans,trans-muconic acid-d4 solution (e.g., 100 µL of a 10 µg/mL solution).

-

Solid-Phase Extraction (SPE):

-

Condition a SAX SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of deionized water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.

-

Elute the muconic acid and its deuterated analog with 2 mL of 1 M HCl in methanol.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Add 200 µL of 14% BF3-methanol solution to the dried residue.

-

Cap the vial tightly and heat at 80°C for 60 minutes to form the dimethyl esters.

-

Cool the vial to room temperature.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of deionized water and 500 µL of ethyl acetate to the vial.

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC-MS autosampler vial.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 25°C/min to 280°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dimethyl muconate | ~10.5 min | 139 | 111, 170 |

| Dimethyl muconate-d4 | ~10.5 min | 143 | 115, 174 |

Data Analysis and Quantification

Calibration curves are prepared by spiking blank urine with known concentrations of trans,trans-muconic acid and a constant concentration of the deuterated internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of muconic acid in unknown samples is then determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS determination of muconic acid in urine from various published methods.

| Parameter | Method 1[1] | Method 2[2] | Method 3 |

| Limit of Detection (LOD) | 0.01 mg/L | 0.75 µg/mL | 0.011 µg/mL |

| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |

| Linearity Range | Not Reported | 0.94–37.5 µg/mL | 0.032–10 µg/mL |

| Correlation Coefficient (r²) | Not Reported | 0.999 | 0.9997 |

| Recovery | 93.3 - 106.3% | 98.0 - 99.6% | >96.2% |

| Precision (RSD%) | Within-day: 14.6%, Between-day: 7.4% | <2.5% | Within-day: 3.0-5.1%, Between-day: 3.3-5.2% |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of muconic acid.

Caption: Logic of using a deuterated internal standard for quantification.

Conclusion

The described GC-MS method using a deuterated internal standard provides a highly reliable and sensitive approach for the quantification of urinary muconic acid. The detailed protocol for sample preparation and analysis, along with the specified SIM parameters, offers a complete solution for researchers and professionals in the fields of toxicology, occupational health, and drug development. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of results, which is paramount when assessing exposure to hazardous chemicals like benzene.

References

Solid-Phase Extraction of Muconic Acid from Urine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of trans,trans-muconic acid (t,t-MA), a key biomarker for benzene exposure, from human urine samples. Detailed protocols, data summaries, and a visual workflow are presented to facilitate reliable and efficient sample preparation for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC).

Introduction

Trans,trans-muconic acid is a ring-opened metabolite of benzene, and its quantification in urine is a widely accepted method for biomonitoring individuals with occupational or environmental exposure to this hazardous chemical.[1][2] Accurate and precise measurement of t,t-MA is crucial for assessing health risks. Solid-phase extraction has emerged as a superior sample preparation technique compared to traditional liquid-liquid extraction, offering improved recoveries, cleaner extracts, and reduced solvent consumption.[1] This application note details an optimized SPE procedure using strong anion exchange (SAX) cartridges, which have been successfully employed for the extraction of t,t-MA from urine.[3][4]

Data Presentation: Comparison of SPE Methods

The following table summarizes quantitative data from various studies on the solid-phase extraction of muconic acid from urine, providing a comparative overview of their performance.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Sorbent Type | Bond-Elut SAX | Strata SAX | Strong Anionic-Exchange (SAX) | Magnetic Dispersive SPE (Fe3O4-SiO2-NH2@UiO-66) |

| Recovery | 97% - 115% | 85% - 90% | > 90% | 98.5% |

| Limit of Detection (LOD) | 10.8 µg/L | 0.11 µg/L | 3 µg/L | 0.005 ng/mL |

| Limit of Quantification (LOQ) | Not Specified | 0.36 µg/L | Not Specified | 0.017 ng/mL |

| Linearity Range | Not Specified | 5 - 500 µg/L | Not Specified | 0.02 - 200,000 ng/mL |

Experimental Protocol: SPE of Muconic Acid from Urine using SAX Cartridges

This protocol is a synthesized methodology based on established procedures for the extraction of t,t-MA from urine using strong anion exchange (SAX) cartridges.

Materials and Reagents:

-

Solid-Phase Extraction Cartridges: Strong Anion Exchange (SAX)

-

Urine samples

-

Methanol (HPLC grade)

-

Deionized water

-

Acetic acid (glacial)

-

Sodium acetate

-

Tris buffer

-

Vanillic acid (as internal standard, optional)

-

SPE vacuum manifold

-

Collection tubes

-

pH meter

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Adjust the pH of the urine sample to the optimal range (e.g., pH 7) as determined by the specific method. Some protocols may involve dilution with a buffer, such as Tris buffer.

-

-

SPE Cartridge Conditioning:

-

Place the SAX cartridges on the vacuum manifold.

-

Condition the cartridges by passing methanol, followed by deionized water. A typical sequence is two washes with 2 mL of Milli-Q water, followed by 1 mL of 0.2 mmol/L phosphoric acid, 1 mL of 0.1 mol/L sodium acetate buffer, and finally 1 mL of Milli-Q water.

-

-

Sample Loading:

-

Apply the pre-treated urine sample to the conditioned SAX cartridge.

-

Use a low and consistent flow rate (e.g., 1 mL/min) to ensure efficient binding of muconic acid to the sorbent.

-

-

Washing:

-

Wash the cartridge to remove interfering substances. A common washing solution is a weak acid, such as 1% acetic acid. This step is crucial for obtaining a clean extract.

-

-

Elution:

-

Elute the bound muconic acid from the cartridge using a suitable elution solvent. A highly effective eluent is 20% acetic acid. Another option is a mixture of 1.5 mol/L sodium chloride and methanol (1:1 v/v).

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution Processing:

-

The eluate can be directly injected into an HPLC system for analysis or evaporated to dryness and reconstituted in the mobile phase.

-

Visual Workflow

Caption: Solid-Phase Extraction Workflow for Muconic Acid from Urine.

References

- 1. mdpi.com [mdpi.com]

- 2. clausiuspress.com [clausiuspress.com]

- 3. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OPTIMIZATION OF SPE METHOD FOR TRACE LEVEL DETERMINATION OF TT-MUCONIC ACID AS A BIOLOGICAL INDICATOR OF OCCUPATIONAL EXPOSURE TO BENZENE - Journal of School of Public Health and Institute of Public Health Research [sjsph.tums.ac.ir]

Application Notes and Protocols for Liquid-Liquid Extraction (LLE) of Muconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconic acid, a dicarboxylic acid with three isomers (cis,cis-, cis,trans-, and trans,trans-), is a valuable platform chemical for the production of polymers, resins, and pharmaceuticals. The trans,trans-isomer is also a well-established biomarker for benzene exposure, making its accurate quantification in biological matrices like urine crucial for occupational health and toxicology studies. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the isolation and pre-concentration of muconic acid from various aqueous matrices, including fermentation broths and urine, prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC).

These application notes provide a detailed overview and protocols for the LLE of muconic acid, focusing on both traditional and advanced LLE techniques.

Principle of Liquid-Liquid Extraction for Muconic Acid

Liquid-liquid extraction for muconic acid is based on the principle of partitioning the analyte between two immiscible liquid phases: an aqueous phase containing the muconic acid and an organic solvent. As a dicarboxylic acid, the extraction efficiency of muconic acid is highly dependent on the pH of the aqueous phase. By acidifying the sample to a pH below the pKa of muconic acid, the equilibrium is shifted towards the protonated, uncharged form of the molecule. This significantly increases its solubility in an organic solvent, allowing for its efficient transfer from the aqueous to the organic phase. Subsequent steps can include back-extraction into a fresh aqueous phase at a higher pH or evaporation of the organic solvent followed by reconstitution in a suitable solvent for analysis.

Experimental Protocols

Protocol 1: Classical Liquid-Liquid Extraction of trans,trans-Muconic Acid from Urine

This protocol is adapted for the extraction of trans,trans-muconic acid from urine samples for biomonitoring of benzene exposure.

Materials:

-

Urine sample

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether (or Ethyl Acetate)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas supply

-

Separatory funnel (appropriate volume for sample)

-

Conical tubes

-

pH meter or pH paper

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

Transfer a known volume (e.g., 1-5 mL) of the supernatant to a glass tube.

-

-

Acidification:

-

Acidify the urine sample to a pH of approximately 1-2 by adding 2 M HCl dropwise. Monitor the pH using a pH meter or pH paper. This step is crucial to protonate the muconic acid.

-

-

Liquid-Liquid Extraction:

-

Transfer the acidified urine sample to a separatory funnel.

-

Add a volume of diethyl ether (or ethyl acetate) to the separatory funnel. A common starting ratio is 2:1 or 3:1 of organic solvent to aqueous sample.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate completely. The organic layer (top layer for diethyl ether) will contain the muconic acid.

-

Drain the lower aqueous layer and collect the organic layer.

-

For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent, and the organic layers combined.

-

-

Drying and Evaporation:

-

Dry the collected organic phase by adding a small amount of anhydrous sodium sulfate.

-

Transfer the dried organic extract to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

-

Reconstitution:

-

Reconstitute the dried residue in a known, small volume (e.g., 100-500 µL) of the mobile phase used for the HPLC analysis or a suitable solvent like a water/methanol mixture.

-

Vortex the tube to ensure the residue is fully dissolved.

-

The sample is now ready for injection into the analytical instrument (e.g., HPLC-UV).

-

Protocol 2: Reactive Liquid-Liquid Extraction of cis,cis-Muconic Acid from Fermentation Broth

Reactive extraction utilizes an extractant in the organic phase that forms a complex with the muconic acid, leading to enhanced extraction efficiency. This method is particularly useful for recovery from fermentation broths.

Materials:

-

Fermentation broth containing cis,cis-muconic acid

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

-

Organic solvent (e.g., n-heptane, ethyl oleate)

-

Extractant (e.g., tri-n-octylamine (TOA), tri-n-butyl phosphate (TBP))

-

Phase modifier (e.g., 1-decanol), if needed to prevent third phase formation

-

Sodium hydroxide (NaOH) solution for back-extraction

-

Separatory funnel or agitated extraction vessel

Procedure:

-

Organic Phase Preparation:

-

Prepare the organic phase by dissolving the extractant (e.g., 10-20% v/v TBP or a specific concentration of TOA) and a phase modifier, if necessary, in the chosen organic solvent.

-

-

Aqueous Phase Preparation:

-

Centrifuge the fermentation broth to remove cells and other solids.

-

Acidify the supernatant to a pH of approximately 3 using H₂SO₄ or HCl.[1]

-

-

Reactive Extraction:

-

Combine the acidified aqueous phase and the prepared organic phase in a separatory funnel or extraction vessel at a defined phase ratio (e.g., 1:1).

-

Agitate the mixture for a specified time (e.g., 20-30 minutes) to allow for complex formation and mass transfer.[1]

-

Allow the phases to separate.

-

-

Phase Separation:

-

Separate the organic phase (containing the muconic acid-extractant complex) from the aqueous phase.

-

-

Back-Extraction (Stripping):

-

To recover the muconic acid from the organic phase, perform a back-extraction.

-

Mix the loaded organic phase with an aqueous solution of NaOH (e.g., 1 M). The high pH will deprotonate the muconic acid, making it water-soluble again and breaking the complex with the extractant.

-

Agitate the mixture and allow the phases to separate.

-

The muconic acid is now in the aqueous phase as its sodium salt. This solution can be further processed for purification and crystallization or prepared for analysis.

-

Data Presentation

The following table summarizes quantitative data from various liquid-liquid extraction methods for muconic acid.

| Analyte/Matrix | LLE Method | Organic Solvent/Extractant | pH | Recovery (%) | Limit of Detection (LOD) | Reference |

| trans,trans-Muconic Acid in Urine | Classical LLE | Diethyl ether | Acidified | 95.1 - 100.5% | 0.10 mg/L | |

| cis,cis-Muconic Acid | Reactive Extraction | Ethyl oleate / di-n-octylamine | 2.6 | ~96.1% | Not Reported | [2] |

| cis,cis-Muconic Acid | Reactive Extraction | Ethyl oleate / tri-n-octylamine | < pKa | ~94.1% | Not Reported | [2] |

| cis,cis-Muconic Acid | Reactive Extraction | n-heptane / tri-hexyl-tetra-decyl-phosphonium decanoate | 3 | 99.24% | Not Reported | [1] |

| trans,trans-Muconic Acid in Urine | Dispersive Liquid-Liquid Microextraction | Chloroform / Tetrahydrofuran | 8 | 95.8 - 102.4% | Not Reported |

Mandatory Visualization

Caption: Workflow for the liquid-liquid extraction of muconic acid.

Caption: Reactive LLE workflow with a back-extraction step.

References

Application Note: Development of a Calibration Curve for the Quantification of Muconic Acid using Muconic Acid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muconic acid, specifically the trans,trans-isomer (t,t-MA), is a urinary metabolite of benzene and serves as a crucial biomarker for monitoring occupational and environmental exposure to this hazardous chemical.[1][2] Accurate and precise quantification of muconic acid in biological matrices is essential for assessing benzene exposure levels. The use of a stable isotope-labeled internal standard, such as muconic acid-d4, is a widely accepted technique in mass spectrometry-based bioanalysis to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the results.[3][4]

This application note provides a detailed protocol for developing a calibration curve for the quantification of muconic acid in a biological matrix (urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Materials and Reagents

-

trans,trans-Muconic acid (analytical standard)

-

trans,trans-Muconic acid-d4 (internal standard)[3]

-

Methanol (HPLC grade)

-

Acetic acid (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Blank human urine (verified to be free of muconic acid)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange - SAX)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

LC-MS/MS system (e.g., Agilent 1200 HPLC with QTOF MS or similar)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Muconic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of t,t-muconic acid and dissolve it in 10 mL of a methanol/water (50:50, v/v) solution in a volumetric flask.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of t,t-muconic acid-d4 and dissolve it in 1 mL of a methanol/water (50:50, v/v) solution in a volumetric flask.

-

Muconic Acid Working Solution (10 µg/mL): Dilute the muconic acid stock solution 1:100 with methanol/water (50:50, v/v) to obtain a concentration of 10 µg/mL.

-

This compound Working Solution (Internal Standard, 1 µg/mL): Dilute the this compound stock solution 1:1000 with methanol/water (50:50, v/v) to obtain a concentration of 1 µg/mL.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking blank urine with the muconic acid working solution and a fixed concentration of the this compound internal standard working solution.

| Calibration Standard Level | Volume of Blank Urine (µL) | Volume of Muconic Acid Working Solution (10 µg/mL) (µL) | Volume of this compound Working Solution (1 µg/mL) (µL) | Final Muconic Acid Concentration (ng/mL) | Final this compound Concentration (ng/mL) |

| 1 | 990 | 1 | 10 | 10 | 10 |

| 2 | 980 | 2 | 10 | 20 | 10 |

| 3 | 950 | 5 | 10 | 50 | 10 |

| 4 | 900 | 10 | 10 | 100 | 10 |

| 5 | 800 | 20 | 10 | 200 | 10 |

| 6 | 500 | 50 | 10 | 500 | 10 |

| 7 | 0 | 100 | 10 | 1000 | 10 |

Sample Preparation (Solid Phase Extraction - SPE)

-

Conditioning: Condition the SAX SPE cartridges with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: To 1 mL of each calibration standard, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). Load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

-

Elution: Elute the analytes with 2 mL of 5% acetic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: HPLC system with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Methanol

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Muconic Acid: Precursor ion (m/z) 141.0 -> Product ion (m/z) 97.0

-

This compound: Precursor ion (m/z) 145.0 -> Product ion (m/z) 100.0

-

Data Analysis and Results